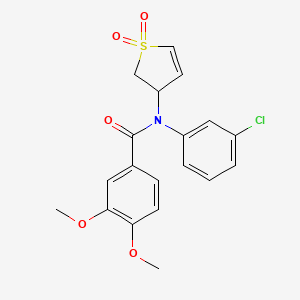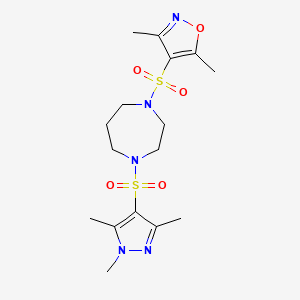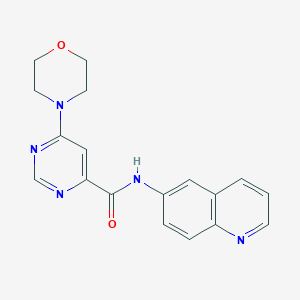
6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide” is a chemical compound. It is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the reaction of anilines using malonic acid equivalents . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidine derivatives are crucial for their chemical reactions . The specific reactions of “this compound” would depend on the specific substituents present in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study demonstrated the synthesis of morpholinyl- and pyrrolidinyl-substituted quinolines, which involved reactions starting from bromoquinolines and heteroarylamines like morpholine. This synthesis indicated significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and hydrogen bonding interactions (Bonacorso et al., 2018).
DNA-dependent Protein Kinase Inhibition
- Research on 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones, which include similar structures, revealed their potential as inhibitors of DNA-dependent protein kinase. These compounds, when substituted with certain aryl and heteroaryl groups, exhibited low nanomolar range IC50 values (Barbeau et al., 2007).
Cytotoxic Effects and DNA/BSA Interactions
- Studies involving carboxamide palladium(II) complexes with ligands similar to 6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide showed that these complexes exhibit cytotoxic effects on various cancer cell lines and have strong interactions with calf thymus DNA and bovine serum albumin. The cytotoxic effects were comparable to cisplatin in some cases (Omondi et al., 2021).
Antimicrobial Properties
- A study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which are structurally similar, showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Biointerface Research in Applied Chemistry, 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as quinolones, have been shown to have significant biological and pharmaceutical activities .
Mode of Action
It is known that quinolones, which share a similar structure, interact with their targets through various mechanisms .
Biochemical Pathways
Related compounds such as quinolones are known to affect various biochemical pathways .
Result of Action
Related compounds such as quinolones have been shown to have significant biological and pharmaceutical effects .
Zukünftige Richtungen
Pyrimidine derivatives, such as “6-morpholino-N-(quinolin-6-yl)pyrimidine-4-carboxamide”, have potential therapeutic applications, particularly in the field of anticancer drug development . Future research could focus on further exploring these therapeutic potentials and developing more potent and efficacious drugs with the pyrimidine scaffold .
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-N-quinolin-6-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(22-14-3-4-15-13(10-14)2-1-5-19-15)16-11-17(21-12-20-16)23-6-8-25-9-7-23/h1-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZIYJSYGYTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

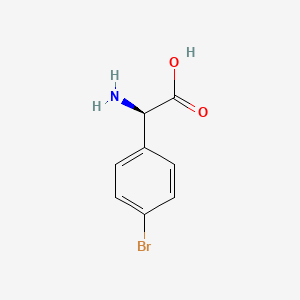
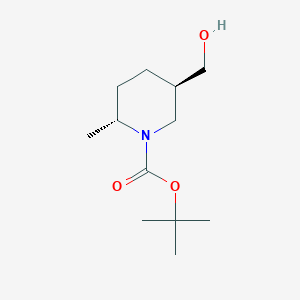
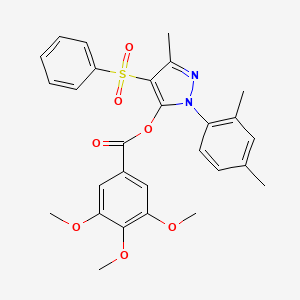
![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)
![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)
![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)
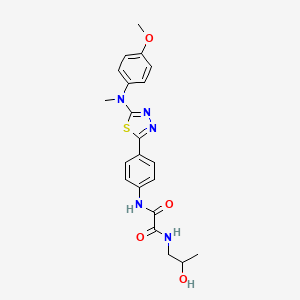
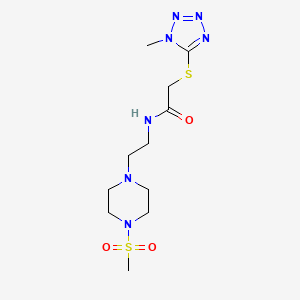
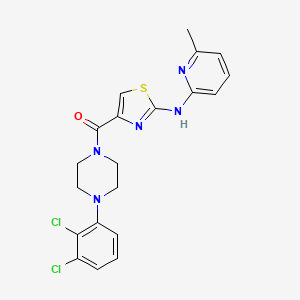
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B2813163.png)
![1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2813164.png)
![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)
